4-羟基苯甲醛肟

描述

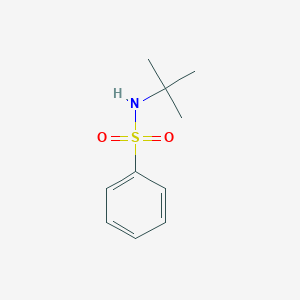

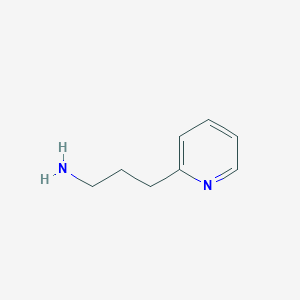

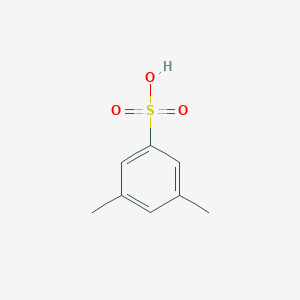

4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2. It is a derivative of benzaldehyde oxime, where a hydroxyl group is attached to the benzene ring at the para position relative to the aldehyde group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

科学研究应用

4-Hydroxybenzaldehyde oxime has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a precursor for other chemical compounds.

作用机制

Target of Action

The primary target of 4-Hydroxybenzaldehyde oxime is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a protein that plays a crucial role in the immune response and inflammation.

Mode of Action

It’s known that oximes, in general, can react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

4-Hydroxybenzaldehyde oxime is involved in the biosynthesis of phenolic compounds present in foods . It’s part of the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . Another pathway of vanillin biosynthesis starts from 4-coumaroyl-CoA forming 4-benzaldehyde by the action of 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH). Further hydroxylation occurred forming 3,4-dihydroxybenzadehyde by hydroxybenzaldehyde synthase (HBS) from 4-hydroxybenzaldehyde .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxybenzaldehyde oxime reveal that it has a rapid absorption and low absolute bioavailability of 5.33% . After administration, it is widely distributed to various tissues and organs, including the brain . The prototype drug is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .

Result of Action

It’s known that the compound is rapidly metabolized into 4-hydroxybenzoic acid (4-hba) after administration .

生化分析

Biochemical Properties

It is known that the oxime group (N=O) in the compound can act as a nucleophile, which can participate in various biochemical reactions . The oxime group forms in an essentially irreversible process as the adduct dehydrates .

Cellular Effects

It’s parent compound, 4-Hydroxybenzaldehyde, has been found to have antioxidative and GABAergic neuromodulation effects in the rat brain

Molecular Mechanism

The oxime group is known to form through a reaction with hydroxylamine, which is essentially irreversible as the adduct dehydrates . This suggests that 4-Hydroxybenzaldehyde oxime may have similar reactivity and could potentially interact with biomolecules in a similar manner.

Metabolic Pathways

It’s parent compound, 4-Hydroxybenzaldehyde, is known to be a precursor to 4-hydroxyphenylglycine, a precursor to penicillins

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in an alkaline medium. The reaction typically involves mixing 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

In industrial settings, the synthesis of 4-hydroxybenzaldehyde oxime follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of mineral water as a solvent has been reported to be an environmentally friendly and economical method for the synthesis of aryl oximes, including 4-hydroxybenzaldehyde oxime .

化学反应分析

Types of Reactions

4-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with 4-hydroxybenzaldehyde oxime under mild conditions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted oxime derivatives.

相似化合物的比较

4-Hydroxybenzaldehyde oxime can be compared with other similar compounds such as:

Benzaldehyde oxime: Lacks the hydroxyl group, making it less reactive in certain reactions.

2-Hydroxybenzaldehyde oxime: The hydroxyl group is in the ortho position, leading to different reactivity and properties.

3-Hydroxybenzaldehyde oxime: The hydroxyl group is in the meta position, affecting its chemical behavior.

The presence of the hydroxyl group in the para position in 4-hydroxybenzaldehyde oxime makes it unique and influences its reactivity and applications .

属性

IUPAC Name |

4-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEARAFLOCEYHX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-06-9 | |

| Record name | 4-Hydroxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial properties of 4-Hydroxybenzaldehyde oxime derivatives?

A1: While 4-Hydroxybenzaldehyde oxime itself has not been extensively studied for its antimicrobial activity, research indicates its derivatives demonstrate promising results. A study focusing on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime found that these compounds exhibited in vitro antifungal activity against Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. Furthermore, they demonstrated antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae []. Interestingly, esters with medium-length alkyl chains showed higher activity compared to their counterparts with longer alkyl chains [].

Q2: How does the structure of 4-Hydroxybenzaldehyde oxime-based polymers influence their properties?

A2: Research suggests that incorporating 4-Hydroxybenzaldehyde oxime into polymers significantly impacts their characteristics. For instance, terpolymers synthesized from 4-Hydroxybenzaldehyde oxime, formaldehyde, and various substituted acetophenones displayed molecular weights ranging from 2966 to 4390 g/mol with a polydispersity index between 1.40 and 1.45 []. These terpolymers also exhibited promising antimicrobial activity against various bacteria and fungi, surpassing the efficacy of standard drugs like ciprofloxacin and amphotericin-B [].

Q3: Is there information available about the thermal stability of 4-Hydroxybenzaldehyde oxime-based polymers?

A3: Yes, thermal analysis techniques have been employed to investigate the stability of these polymers. Thermogravimetric analysis (TGA) revealed an initial decomposition temperature of 200 °C for 4-Hydroxybenzaldehyde oxime-based terpolymers []. Additionally, differential scanning calorimetry (DSC) measurements indicated softening temperatures (Ts) ranging from 100 to 165.8 °C [].

Q4: Are there any insights into the crystal structure of 4-Hydroxybenzaldehyde oxime?

A4: Although limited information is available on the compound's interactions and downstream effects, research provides insight into its structural characteristics. A study successfully determined the crystal structure of anhydrous (E)-4-hydroxybenzaldehyde oxime at 122 K []. This information, although not directly revealing its mechanism of action, offers valuable insights for further investigations into its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)